molecular formula C23H17N3O2 B2694408 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile CAS No. 958564-85-7

2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile

Cat. No.: B2694408
CAS No.: 958564-85-7
M. Wt: 367.408
InChI Key: NFRVSQJZQKUCNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile is a quinazolinone derivative characterized by a bicyclic 2,4-dioxoquinazolin-3(4H)-one core substituted at position 1 with a benzonitrile-bearing methylene group and at position 3 with an ortho-methylphenyl group. The benzonitrile moiety may enhance binding affinity through dipole interactions or hydrogen bonding, while the 2-methylphenyl group introduces steric and electronic effects that could influence selectivity .

Properties

CAS No.

958564-85-7

Molecular Formula

C23H17N3O2

Molecular Weight

367.408

IUPAC Name

2-[[3-(2-methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C23H17N3O2/c1-16-8-2-6-12-20(16)26-22(27)19-11-5-7-13-21(19)25(23(26)28)15-18-10-4-3-9-17(18)14-24/h2-13H,15H2,1H3

InChI Key

NFRVSQJZQKUCNJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile typically involves multi-step organic reactions. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH, as well as the use of catalysts to accelerate the reaction .

Mechanism of Action

The mechanism of action of 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

4-(4-Oxo-1,4-dihydroquinazolin-2-yl)benzonitrile ()

  • Structure : Features a quinazolin-2-yl group directly attached to the benzonitrile at the para position.
  • Molecular Formula : C₁₅H₉N₃O.
  • Key Differences: Lacks the methylene linker and 2-methylphenyl substitution present in the target compound.
  • Implications : Simpler structure may reduce steric hindrance but limit selectivity in biological interactions .

3-((1-(3-(1,3-Dioxoisoindolin-2-yl)propyl)-2,4-dioxo-3-(4-(trifluoromethyl)benzyl)-1,3,4,5,7,8-hexahydropyrido[4,3-d]pyrimidin-6(2H)-yl)methyl)benzonitrile ()

  • Structure : Pyrido[4,3-d]pyrimidine core with trifluoromethylbenzyl and dioxoisoindolinyl substituents.
  • Molecular Formula: Not explicitly stated but significantly more complex than the target compound.
  • Key Differences: Replaces quinazolinone with a pyrido-pyrimidine scaffold.
  • Implications : The expanded heterocyclic system may target enzymes with larger active sites .

Analogues with Alternative Heterocyclic Cores

2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile ()

  • Structure : Thiazole core linked to benzodioxin and acetonitrile.
  • Molecular Formula : C₁₂H₉N₂OS.
  • Key Differences: Thiazole and benzodioxin moieties replace quinazolinone. Acetonitrile substituent is smaller than benzonitrile.
  • Implications : Likely targets different biological pathways, such as cyclooxygenase or cytochrome P450 enzymes .

4-{3-[2-(2,2-Difluorobenzo[1,3]dioxol-5-ylamino)benzyl]-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl}-2-trifluoromethylbenzonitrile ()

  • Structure : Imidazolidine-dione core with difluorobenzodioxolyl and trifluoromethyl groups.
  • Molecular Formula : C₂₇H₁₈F₅N₅O₄.
  • Key Differences :
    • Fluorinated substituents enhance metabolic stability and bioavailability.
    • Imidazolidine-dione core introduces hydrogen-bonding capabilities.
  • Implications: Potential use in central nervous system (CNS) disorders due to increased lipophilicity .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight LogP (Predicted) Key Substituents Bioactivity Insights
Target Compound ~359.4 g/mol ~3.2 2-Methylphenyl, benzonitrile-methylene Likely kinase inhibitor
4-(4-Oxo-1,4-dihydroquinazolin-2-yl)benzonitrile 247.3 g/mol ~2.1 Direct benzonitrile Moderate binding affinity
Compound ~600 g/mol ~4.5 Trifluoromethyl, dioxoisoindolinyl Protease or phosphatase inhibitor
Compound ~595.4 g/mol ~5.0 Trifluoromethyl, difluorobenzodioxol CNS-targeted activity

Biological Activity

The compound 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile is a derivative of quinazoline and has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and as an inhibitor of certain enzymes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Quinazoline moiety with two carbonyl groups (dioxo).
  • Substituents : A methylphenyl group and a benzonitrile group attached to the quinazoline.

The IUPAC name for this compound is complex but reflects its intricate structure, which is essential for its biological activity.

Enzyme Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of specific enzymes. Notably:

  • Tyrosinase Inhibition : The compound has shown significant inhibitory effects on tyrosinase, an enzyme crucial for melanin production. This property suggests its potential application in treating hyperpigmentation disorders. In studies, it has been reported that analogs of this compound could inhibit tyrosinase activity by competing with the substrate or binding to allosteric sites .

Antioxidant Activity

In addition to enzyme inhibition, this compound exhibits antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is implicated in various diseases, including cancer. The antioxidant capacity of this compound has been evaluated using various assays, showing promising results comparable to established antioxidants .

In Vitro Studies

  • Cell Viability Assays : The cytotoxic effects were assessed in various cell lines. For instance, B16F10 murine melanoma cells treated with the compound showed reduced viability at higher concentrations but maintained acceptable viability at lower doses (≤20 µM) over 48 and 72 hours .
  • Melanin Production Inhibition : In B16F10 cells, the compound significantly inhibited melanin production induced by α-MSH (alpha-melanocyte-stimulating hormone), indicating its potential use in skin-whitening products .
  • Kinetic Studies : Lineweaver-Burk plots demonstrated competitive inhibition of tyrosinase by this compound, confirming its mechanism as a potent inhibitor .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • A study demonstrated that analogs with similar structures exhibited up to 22-fold stronger inhibition of tyrosinase compared to kojic acid, a common skin-lightening agent .
  • Another investigation into the antioxidant properties revealed that certain analogs could scavenge free radicals effectively, supporting their role in reducing oxidative stress-related damage .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile:

Activity IC50 Value Cell Line/Model Reference
Tyrosinase Inhibition1.12 µMMushroom Tyrosinase
Melanin ProductionSignificantB16F10 Cells
Antioxidant ActivityComparable to controlsVarious assays
Cytotoxicity (Viability)≤20 µMB16F10 Cells

Q & A

Basic: What are the common synthetic routes for preparing 2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile, and what key reaction conditions influence yield?

Answer:
The compound is typically synthesized via multi-step routes involving (i) formation of the quinazolin-2,4-dione core and (ii) alkylation with a benzonitrile-containing moiety. For example, a method analogous to involves condensing anthranilic acid derivatives with substituted phenyl isocyanates to form the quinazoline ring, followed by alkylation using a benzonitrile-substituted methyl halide. Key reaction conditions include:

  • Temperature control : Alkylation reactions often require reflux in aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C to achieve optimal substitution .
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve alkylation efficiency .
  • pH management : Acidic conditions during cyclization prevent side reactions like hydrolysis of the quinazoline ring .

Basic: How is the purity and structural integrity of this compound verified post-synthesis?

Answer:
Purity and structure are validated using:

  • UPLC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z 369 [M-H]⁻ in ) and detects impurities .
  • Multinuclear NMR : ¹H and ¹³C NMR identify substituent positioning (e.g., benzonitrile protons at δ 7.76 ppm in ) and confirm alkylation success .
  • X-ray crystallography : Resolves conformational ambiguities, such as the spatial arrangement of the 2-methylphenyl group relative to the quinazoline core .

Advanced: How can computational methods predict the biological targets of this quinazoline derivative?

Answer:

  • Molecular docking : Tools like AutoDock assess affinity for targets such as GABA receptors (as in ’s anticonvulsant study), focusing on hydrogen bonding and hydrophobic interactions with the quinazoline core .
  • DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological nucleophiles (e.g., cysteine residues in enzymes) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with activity trends observed in vitro .

Advanced: What strategies address discrepancies in biological activity data across different studies?

Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., PTZ-induced seizure models in mice vs. in vitro receptor binding assays) to ensure comparability .
  • Metabolic interference : Use LC-MS/MS to identify metabolites (e.g., oxidation of the benzonitrile group) that may alter activity .
  • Structural analogs : Compare activity of derivatives (e.g., 1-benzylsubstituted vs. unsubstituted quinazolines) to isolate substituent-specific effects .

Advanced: What analytical techniques are optimal for stability studies under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to pH 1.2 (simulating gastric fluid) and pH 7.4 (blood) at 37°C, monitoring degradation via UPLC-MS to identify labile groups (e.g., hydrolysis of the dioxoquinazoline ring) .
  • Light exposure tests : Use UV-vis spectroscopy to detect photodegradation, particularly for the benzonitrile moiety .
  • Thermogravimetric analysis (TGA) : Assess thermal stability during storage, critical for ensuring batch reproducibility .

Basic: What solvents and catalysts are effective in the alkylation step during synthesis?

Answer:

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the quinazoline nitrogen, while dioxane (as in ) minimizes side reactions .
  • Catalysts : Potassium carbonate or sodium hydride deprotonate the quinazoline NH group, facilitating alkylation .

Advanced: How to optimize substituents on the quinazoline core for enhanced activity?

Answer:

  • Bioisosteric replacement : Substitute the 2-methylphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to improve target binding .
  • Ring hybridization : Fuse additional heterocycles (e.g., benzothiazole) to the quinazoline core, as seen in , to modulate solubility and activity .
  • Stereochemical control : Use chiral catalysts to synthesize enantiopure derivatives, as stereochemistry impacts GABA receptor binding in anticonvulsant studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.